Ofornine

概要

説明

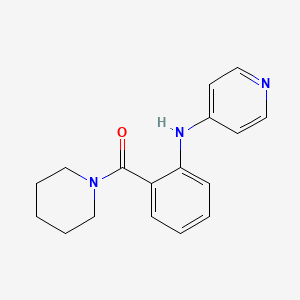

オフォルニンは、主に降圧剤として使用される化学化合物です。 その分子式はC₁₇H₁₉N₃Oであり、血管拡張作用と交感神経遮断作用が知られています 。 この化合物は、高血圧症における血圧を低下させる可能性について研究されています 。

準備方法

合成経路と反応条件

オフォルニンの合成は、通常、以下の手順を伴います。

ピペリジン環の形成: 最初のステップは、ピペリジン環を形成することです。ピペリジン環は、窒素原子を1つ含む6員環です。

置換反応: ピペリジン環は、2-(4-ピリジニルアミノ)ベンゾイルクロリドと置換反応を起こして最終生成物を形成します。

反応条件は、多くの場合、以下を含みます。

溶媒: 一般的に使用される溶媒には、ジクロロメタンまたはトルエンが含まれます。

触媒: トリエチルアミンなどの触媒は、反応を促進するために使用されます。

温度: 反応は、通常、室温から中程度の熱で実施されます。

工業的生産方法

工業的な設定では、オフォルニンの生産は、連続フローリアクターを使用してスケールアップされ、品質と収率の一貫性を確保しています。プロセスには以下が含まれます。

大規模リアクター: 大量の反応物を処理するための、大規模リアクターの使用。

自動化: 反応条件を正確に制御するための、自動化されたシステム。

精製: 高純度のオフォルニンを得るための、再結晶やクロマトグラフィーなどの高度な精製技術。

化学反応の分析

反応の種類

オフォルニンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: オフォルニンは、酸化されてさまざまな酸化誘導体になる可能性があります。

還元: 特定の条件下では、還元されて還元型になることもあります。

置換: この化合物は、特にピペリジン環で、置換反応に参加できます。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。

置換試薬: 塩素または臭素などのハロゲン化剤は、置換反応に使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、以下があります。

酸化: 酸素含有官能基が追加された酸化誘導体。

還元: 酸素原子が少ない還元型。

置換: ハロゲン化された置換ハロゲン原子を含む誘導体。

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Ofornine has been studied for its potential antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism involves modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Study: Neuroprotection in Animal Models

In a controlled study involving mice with induced neurodegeneration, administration of this compound resulted in a marked improvement in cognitive functions compared to control groups. The treated mice showed reduced markers of neuroinflammation and improved synaptic plasticity, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Biological Applications

Antiviral Activity

this compound has also been investigated for its antiviral properties. Preliminary findings suggest that it can inhibit viral replication in vitro, particularly against RNA viruses. This positions this compound as a potential lead compound for antiviral drug development.

Case Study: Antiviral Efficacy Against Influenza Virus

A study conducted on cell cultures infected with the influenza virus demonstrated that this compound significantly reduced viral titers when administered at early stages of infection. The compound's mechanism appears to involve interference with the viral entry process.

Industrial Applications

Dyes and Pigments

this compound is utilized in the synthesis of various dyes due to its vibrant color properties. Its derivatives are employed in textile and cosmetic industries for producing colorfast materials.

Agrochemicals

The compound is also being explored as a precursor for agrochemicals, particularly fungicides and herbicides. Its structural properties allow it to interact effectively with biological targets in pests and pathogens.

Research Findings

Research on this compound continues to evolve, with several studies highlighting its multifaceted applications:

- Synthesis Studies: Recent synthetic pathways have been developed to enhance the yield of this compound derivatives, improving their efficacy as drug candidates.

- Biochemical Pathways: Investigations into the biochemical pathways affected by this compound have revealed insights into its action mechanisms, particularly in relation to oxidative stress response.

作用機序

オフォルニンが降圧効果を発揮する機序には、以下が含まれます。

血管拡張: オフォルニンは、血管の弛緩を引き起こし、血圧の低下につながります。

交感神経遮断作用: 交感神経系を阻害し、ノルエピネフリンなどのストレスホルモンの放出を抑制します。

ドーパミン神経系: オフォルニンがドーパミン神経系と相互作用し、全体的な効果に貢献している可能性を示唆する証拠があります.

類似化合物の比較

類似化合物

ニフェジピン: 同様の血管拡張作用を持つ別の降圧剤。

アムロジピン: 高血圧と狭心症の治療に使用されるカルシウムチャネルブロッカー。

リシノプリル: 高血圧と心不全に使用されるアンジオテンシン変換酵素(ACE)阻害剤。

オフォルニンの独自性

オフォルニンは、血管拡張作用と交感神経遮断作用を組み合わせており、血圧を低下させるための二重の機序を提供します。 さらに、ドーパミン神経系との潜在的な相互作用は、他の降圧剤とは異なります 。

類似化合物との比較

Similar Compounds

Nifedipine: Another antihypertensive agent with similar vasodilating properties.

Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.

Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used for hypertension and heart failure.

Uniqueness of Ofornine

This compound is unique due to its combined vasodilating and sympatholytic activities, which provide a dual mechanism for reducing blood pressure. Additionally, its potential interaction with dopaminergic pathways sets it apart from other antihypertensive agents .

生物活性

Ofornine, a synthetic compound with the chemical formula C17H19N3O, has garnered attention for its significant biological activity, particularly as an antihypertensive agent . This article delves into its mechanisms of action, pharmacological profile, structure-activity relationships (SAR), and relevant case studies that illustrate its effectiveness in managing hypertension.

This compound primarily functions through vasodilation , which lowers peripheral vascular resistance and subsequently reduces blood pressure. Its antihypertensive effects are attributed to its ability to modulate vascular resistance and cardiac output, making it a candidate for treating hypertension and related cardiovascular conditions.

Key Mechanisms:

- Vasodilation : Directly decreases peripheral resistance.

- Cardiac Output Modulation : Influences heart rate and contractility.

Pharmacological Profile

In vivo studies have demonstrated this compound's efficacy in lowering blood pressure in various animal models. For instance, one study reported that an analog of this compound significantly reduced systolic blood pressure (SBP) and diastolic blood pressure (DBP) in Wistar rats when administered intravenously at a dose of 10 mg/kg. The maximal response observed was a decrease to 79.29 ± 4.26 mmHg for SBP and 62.55 ± 2.9 mmHg for DBP .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups—such as amides and amines—plays a crucial role in the biological activity of this compound. The following table summarizes the structural similarities between this compound and other antihypertensive agents:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| Doxazosin | Contains piperidine | Alpha-1 adrenergic antagonist |

| Prazosin | Contains quinazoline | Selective alpha-1 blocker |

| Labetalol | Contains phenol | Non-selective beta blocker |

| Amlodipine | Contains dihydropyridine | Calcium channel blocker |

| This compound | Amine and amide groups | Distinct mechanism of action |

This unique combination may offer different therapeutic effects and side effect profiles compared to traditional antihypertensive medications.

Case Studies

Several case studies have been conducted to evaluate the clinical efficacy of this compound:

- Efficacy in Animal Models : In a study involving Wistar rats, various analogs of this compound were tested for their antihypertensive effects. Compounds demonstrated significant reductions in both SBP and DBP shortly after administration, with effects lasting up to 2.5 hours post-injection .

- Comparative Studies with Established Drugs : One investigation compared the ACE-inhibiting activity of this compound analogs with captopril, revealing that certain derivatives exhibited comparable efficacy in lowering blood pressure while maintaining safety profiles .

- Toxicity Assessment : Toxicity studies indicated that one of the promising analogs was safe up to doses of 2000 mg/kg body weight, suggesting a favorable therapeutic index for further development as an antihypertensive drug candidate .

特性

IUPAC Name |

piperidin-1-yl-[2-(pyridin-4-ylamino)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(20-12-4-1-5-13-20)15-6-2-3-7-16(15)19-14-8-10-18-11-9-14/h2-3,6-11H,1,4-5,12-13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMODINPJYNHPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236626 | |

| Record name | Ofornine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87784-12-1 | |

| Record name | 1-Piperidinyl[2-(4-pyridinylamino)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87784-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofornine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087784121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofornine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ofornine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFORNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1LBP1F3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。